1-((((9H-芴-9-基)甲氧基)羰基)氨基)-4-氧代环己烷羧酸

描述

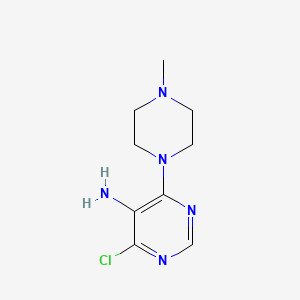

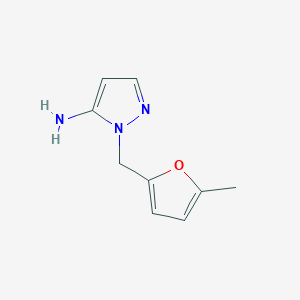

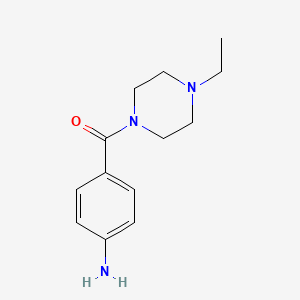

The compound 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxocyclohexanecarboxylic acid is a derivative of amino cyclohexanecarboxylic acid, which is a pharmacologically relevant compound. The presence of the fluorenyl-9-methoxycarbonyl group suggests potential anti-inflammatory properties, as similar compounds have been shown to possess a broad spectrum of anti-inflammatory activity and inhibit T-lymphocyte activation .

Synthesis Analysis

The synthesis of related fluorinated analogues of amino cyclohexanecarboxylic acids typically involves multi-step processes starting from commercially available materials. For instance, 1-amino-4,4-difluorocyclohexanecarboxylic acid was synthesized in three steps with an overall yield of 22% . Although the specific synthesis of the compound is not detailed in the provided papers, it can be inferred that a similar approach may be employed, possibly involving the protection of amino groups, activation of carboxylic acids, and subsequent coupling reactions.

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxylic acid derivatives is characterized by the cyclohexane ring adopting a chair conformation. In the case of 1-aminocyclohexanecarboxylic acid derivatives, the amino group often occupies the axial position, which can influence the torsion angles and potentially lead to helical conformations . The addition of substituents such as the fluorenyl-9-methoxycarbonyl group could further affect the conformation and properties of the molecule.

Chemical Reactions Analysis

Compounds similar to the one have been shown to inhibit inflammatory reactions by blocking leukocyte infiltration and T-lymphocyte activation without being general myelotoxins. This suggests that the compound may participate in selective chemical reactions in biological systems, which do not broadly affect white cell functions such as neutrophil respiratory burst and macrophage phagocytosis .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino cyclohexanecarboxylic acid derivatives can be influenced by the presence of fluorine atoms, as seen in the study of 1-amino-4,4-difluorocyclohexanecarboxylic acid. Fluorine atoms can impact the compound's conformation, lipophilicity, acidity, and fluorescent properties . Additionally, the planar conformation and internal hydrogen bonding observed in related compounds like 9-oxo-9H-fluorene-1-carboxylic acid suggest that the compound may also exhibit unique stacking behaviors and intermolecular interactions .

科学研究应用

氨基酸的自组装结构

当用脂肪族不带电荷的单一氨基酸修饰时,该化合物有助于形成自组装结构。在不同条件(如浓度和温度)下的结构变化展示了其在为材料科学和纳米技术应用创造新架构方面的潜力 (Gour et al., 2021).

酰胺连接的神经氨酸酸类似物的低聚物合成

它在合成 N-芴-9-基甲氧基羰基保护的糖氨基酸和随后的低聚物中发挥重要作用,表明其在创建多样化的生物分子中的作用 (Gregar & Gervay-Hague, 2004).

用于碳纳米管分散的酶激活表面活性剂

该化合物用作碳纳米管的表面活性剂,通过酶激活形成均匀的水性纳米管分散液。这表明它在纳米技术和材料科学中的应用 (Cousins et al., 2009).

复杂环肽的合成

它用于合成复杂的“头到侧链环肽”,表明它在制药领域的意义,因为这些天然产物具有结构多样性和生物活性 (Pelay-Gimeno et al., 2016).

固相合成和肽化学

该化合物在固相肽合成中至关重要,提供了多种固体载体、连接基和侧链保护基,从而为生物有机化学领域做出了重大贡献 (Fields & Noble, 2009).

安全和危害

未来方向

属性

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5/c24-14-9-11-22(12-10-14,20(25)26)23-21(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-13H2,(H,23,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBYYFRMCILKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxocyclohexanecarboxylic acid | |

CAS RN |

285996-74-9 | |

| Record name | 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-oxocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=285996-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)

![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)

![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B1331948.png)